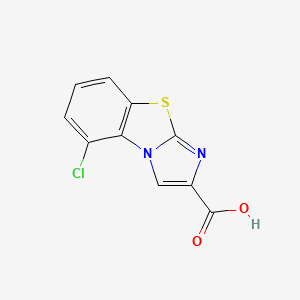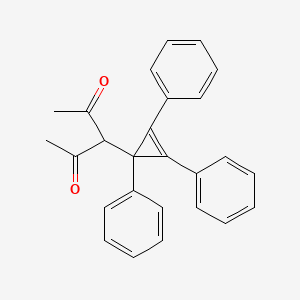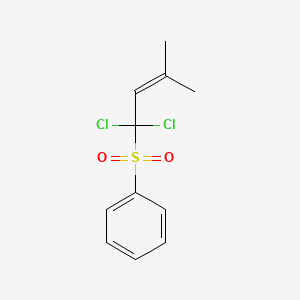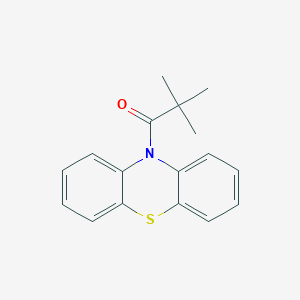![molecular formula C19H16N2O2 B14421947 N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide CAS No. 82211-28-7](/img/structure/B14421947.png)
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a pyridine ring substituted with a carboxamide group at the 4-position and a phenyl group at the 2-position, which is further substituted with a hydroxy(phenyl)methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide typically involves the following steps:
Formation of the Hydroxy(phenyl)methyl Intermediate: This step involves the reaction of benzaldehyde with a suitable reducing agent to form the hydroxy(phenyl)methyl intermediate.
Coupling with Pyridine-4-carboxamide: The hydroxy(phenyl)methyl intermediate is then coupled with pyridine-4-carboxamide under specific reaction conditions, often involving a catalyst and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
Uniqueness
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
| 82211-28-7 | |
Formule moléculaire |
C19H16N2O2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
N-[2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H16N2O2/c22-18(14-6-2-1-3-7-14)16-8-4-5-9-17(16)21-19(23)15-10-12-20-13-11-15/h1-13,18,22H,(H,21,23) |
Clé InChI |
XQFMCZXBQANSKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2NC(=O)C3=CC=NC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)





